molecular formula C7H4ClN B6159137 3-chloro-4-ethynylpyridine CAS No. 1379109-40-6

3-chloro-4-ethynylpyridine

Cat. No. B6159137
CAS RN: 1379109-40-6
M. Wt: 137.6
InChI Key:
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Description

3-Chloro-4-ethynylpyridine is an organic compound with the empirical formula C7H4ClN and a molecular weight of 137.57 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-chloro-4-ethynylpyridine can be represented by the SMILES string C#CC1=CC=NC=C1Cl . This indicates that the molecule consists of a pyridine ring with a chlorine atom substituted at the 3rd position and an ethynyl group at the 4th position.


Physical And Chemical Properties Analysis

3-Chloro-4-ethynylpyridine is a solid substance . It has a molecular weight of 137.57 . It is recommended to be stored at 4°C under nitrogen .

Scientific Research Applications

Material Science and Chemistry

CEP has been instrumental in the development of novel heterocyclic molecules with potential applications in nonlinear optics and as ligands in the construction of organometallic networks. The synthesis and characterization of new heterocyclic molecules based on CEP derivatives have shown promising results in enhancing the understanding of molecular structures and their properties (P. Murthy et al., 2017). Furthermore, CEP has been utilized as a ligand to synthesize novel silver-ethynide complexes, contributing to the assembly of 2D and 3D organometallic networks with distinctive luminescence properties (Tianle Zhang et al., 2010).

Pharmaceutical and Biomedical Research

In the pharmaceutical domain, CEP derivatives have been synthesized and evaluated for their in vitro cytotoxic and anti-Mycobacterium tuberculosis properties. These compounds have been studied for their potential as anti-cancerous and anti-bacterial agents, revealing significant insights into their molecular docking and interaction mechanisms (Kabelo B. Dilebo et al., 2021).

Advanced Functional Materials

Research on CEP derivatives has extended to the exploration of their binding properties and potential applications in advanced materials. For instance, studies have investigated the hydrogen bonding characteristics of ethynylpyridines, including CEP, with various molecular entities, aiming to understand their reactivity and stability for potential use in material science (D. Vojta et al., 2016).

Electronic and Optical Applications

CEP has also found applications in the development of molecular diodes and electronic devices. Its derivatives have been explored for charge-induced conformational changes, demonstrating potential in creating programmable molecular diodes with applications in nano-electronics and memory devices (P. Derosa et al., 2003).

Safety and Hazards

3-Chloro-4-ethynylpyridine is classified as acutely toxic if ingested (Hazard Statements: H301) and should be handled with care . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-chloro-4-ethynylpyridine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "4-chloro-3-nitropyridine", "Sodium ethynide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitropyridine with sodium ethynide in ethanol to yield 4-chloro-3-ethynylpyridine", "Step 2: Treatment of 4-chloro-3-ethynylpyridine with hydrochloric acid to yield 3-chloro-4-ethynylpyridine hydrochloride", "Step 3: Neutralization of 3-chloro-4-ethynylpyridine hydrochloride with sodium hydroxide in diethyl ether to yield 3-chloro-4-ethynylpyridine" ] }

CAS RN

1379109-40-6

Product Name

3-chloro-4-ethynylpyridine

Molecular Formula

C7H4ClN

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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